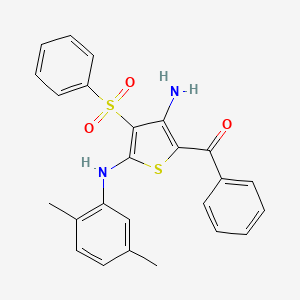

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

This compound is a thiophene-based derivative featuring a benzoyl group at position 5, a benzenesulfonyl group at position 3, and a 2,5-dimethylphenyl-substituted diamine moiety at positions 2 and 4 of the thiophene core. The benzoyl and benzenesulfonyl groups likely enhance lipophilicity and metabolic stability, while the dimethylphenyl substituent may influence steric interactions with target proteins .

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c1-16-13-14-17(2)20(15-16)27-25-24(32(29,30)19-11-7-4-8-12-19)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRIESHWMBRTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzoyl or benzenesulfonyl groups, converting them to corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often explored for their potential as pharmaceutical agents. This compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated. Its structure suggests it could interact with biological targets, leading to the development of new medications.

Industry

In industry, thiophene derivatives are used in the production of conductive polymers, dyes, and other materials. This compound may find applications in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE” would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general principles of medicinal chemistry and structural analogs referenced in the synthesis of 1-oxazolidine-2,4-dione derivatives (e.g., acetyl, benzoyl, and benzenesulfonyl groups), the following comparative analysis can be inferred:

Structural Analogues in Thiophene Derivatives

- 3-(Naphthalen-2-ylsulfonyl)-5-BenzoylThiophene-2,4-Diamine : Substituting benzenesulfonyl with a naphthylsulfonyl group (as seen in 2-NAP derivatives ) may enhance binding to hydrophobic enzyme pockets but could reduce metabolic stability.

Functional Group Modifications

- Benzoyl (Bz) vs.

- Benzenesulfonyl vs. Trifluoromethanesulfonyl (Tf) : The benzenesulfonyl group offers moderate electron-withdrawing capacity, whereas Tf groups (used in other sulfonamide derivatives) are stronger electron-withdrawers, which might improve electrophilicity but increase toxicity risks.

Biological Activity

5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and diverse applications in medicinal chemistry, particularly in enzyme inhibition and modulation of cellular processes.

Chemical Structure

The compound can be described by the following IUPAC name:

- IUPAC Name : [3-amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It demonstrates significant affinity for certain enzymes and proteins, leading to inhibition or modulation of their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (CA), particularly the tumor-associated isoforms hCA IX and XII, with effective inhibition in the subnanomolar to nanomolar range .

- Cell Signaling Modulation : It influences critical signaling pathways such as MAPK/ERK, impacting cell proliferation and differentiation.

Enzyme Interaction

The compound interacts with enzymes involved in metabolic pathways. For instance:

- Inhibition of Carbonic Anhydrase : The compound demonstrates varying degrees of inhibition across different isoforms of carbonic anhydrase. The human isoforms hCA II and hCA IX are particularly sensitive to this compound, with IC50 values indicating potent inhibitory effects .

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : It alters the expression levels of genes involved in metabolic processes, which can lead to changes in cellular metabolism and function.

- Impact on Cell Viability : Studies indicate that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Inhibition Studies : A series of experiments demonstrated that 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE exhibits strong inhibitory activity against hCA IX and XII, making it a candidate for further development in cancer therapeutics .

- Cytotoxicity Assays : In vitro assays have shown that the compound can effectively reduce cell viability in various cancer cell lines, indicating its potential role as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of thiophene derivatives similar to 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.